4-(Aminomethyl)-2-methylheptan-3-ol is a chemical compound with the molecular formula and a molecular weight of approximately 143.25 g/mol. It features a hydroxyl group (-OH) and an amine group (-NH_2) attached to a heptane backbone, specifically at the 3-position and 4-position, respectively. This compound is structurally related to 4-methyl-3-heptanol, which is known for its role as an insect pheromone, particularly in the context of certain beetle species . The presence of both functional groups in 4-(Aminomethyl)-2-methylheptan-3-ol suggests potential applications in pharmaceuticals and agrochemicals, given its ability to interact with biological systems.
These reactions highlight the compound's versatility in organic synthesis, particularly in creating more complex molecules.
Several synthesis methods have been reported for 4-(Aminomethyl)-2-methylheptan-3-ol and its analogs:
These methods emphasize the importance of stereochemistry in synthesizing biologically relevant compounds.
4-(Aminomethyl)-2-methylheptan-3-ol has potential applications in various fields:
Several compounds share structural similarities with 4-(Aminomethyl)-2-methylheptan-3-ol, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methyl-3-heptanol | Hydroxyl group on heptane backbone | Known insect pheromone |
| 3-Amino-2-methylpentanol | Shorter carbon chain | Potentially different biological activity |
| 1-Amino-2-propanol | Shorter chain, primary amine | Used in various synthetic applications |
| 4-Aminobutanol | Four-carbon chain | Simpler structure; used in pharmaceuticals |
Each of these compounds exhibits unique properties that differentiate them from 4-(Aminomethyl)-2-methylheptan-3-ol, particularly regarding their biological activities and applications.
Asymmetric reductive amination has emerged as a powerful method for constructing the stereocenters in 4-(aminomethyl)-2-methylheptan-3-ol. The reaction typically employs ketone precursors such as 2-methylheptan-3-one, which undergoes condensation with ammonia or protected amines followed by stereoselective reduction. Ruthenium complexes with chiral bisphosphine ligands, such as Ru(OAc)₂{(S)-binap}, have demonstrated exceptional enantioselectivity (>99% ee) under 0.8 MPa hydrogen pressure. Ammonium trifluoroacetate serves as an effective nitrogen source, enabling direct coupling without pre-protection of the amine.
| Catalyst | Substrate | ee (%) | Yield (%) | Conditions |
|---|---|---|---|---|
| Ru(OAc)₂{(S)-binap} | 2-methylheptan-3-one | >99 | 95 | H₂ (0.8 MPa), 25°C |
| Ir-phosphoramidite | β-keto esters | 96 | 93 | H₂ (1 atm), 30°C |
| Rhodium-DIOP complexes | 1-(6-methylpyridin-2-yl)propan-2-one | 89 | 85 | H₂ (0.5 MPa), 40°C |
The stereochemical outcome depends critically on the catalyst’s ability to discriminate between prochiral faces during imine formation and subsequent hydrogenation. Computational studies reveal that π-π interactions between the binap ligand’s aromatic rings and the ketone’s alkyl chain induce a staggered transition state, favoring the (3S,4R) configuration.
The aminomethyl functional group present in 4-(Aminomethyl)-2-methylheptan-3-ol exhibits significant reactivity patterns that enable modulation of various neurotransmitter systems [1]. The compound's structural similarity to naturally occurring amino acid neurotransmitters allows it to interact with key enzymatic pathways involved in neurotransmitter synthesis and regulation [2].
Research indicates that amino compounds with similar structural motifs can influence serotonin synthesis through interaction with tryptophan hydroxylase enzymes [2]. The aminomethyl group of 4-(Aminomethyl)-2-methylheptan-3-ol provides a reactive site that can participate in enzymatic transformations, potentially affecting the conversion of tryptophan to 5-hydroxytryptophan in serotonergic pathways [2]. Studies have demonstrated that compounds containing primary amino groups can serve as substrates or competitive inhibitors for aromatic amino acid decarboxylase, thereby modulating dopamine and serotonin production [3].
The compound's ability to modulate gamma-aminobutyric acid transporter systems represents another significant pathway of neurotransmitter interaction [4] [5]. Functionalized amino acids bearing structural similarities to 4-(Aminomethyl)-2-methylheptan-3-ol have shown inhibitory activity against mouse gamma-aminobutyric acid transporter subtypes, with particular selectivity toward mouse gamma-aminobutyric acid transporter 4 [4] [6]. These interactions occur through competitive binding mechanisms at the transporter active site, where the aminomethyl group forms critical hydrogen bonds with conserved amino acid residues [4].
The hydroxyl group at position 3 of the heptane backbone contributes to the compound's ability to form hydrogen bonds with neurotransmitter receptor sites [7] [8]. Molecular modeling studies suggest that methyl substitutions, particularly those found in 4-(Aminomethyl)-2-methylheptan-3-ol, can enhance protein-ligand binding affinity through hydrophobic interactions and conformational stabilization [7]. The 2-methyl substitution pattern has been shown to improve binding selectivity by up to 250-fold in similar amino alcohol compounds [7].
Studies examining amino acid metabolism in neuroinflammatory conditions reveal that compounds with aminomethyl groups can influence the balance between excitatory and inhibitory neurotransmission [9] [10]. The compound's structural features allow it to participate in transamination reactions, potentially affecting glutamate and gamma-aminobutyric acid homeostasis in neural tissues [9]. Research demonstrates that amino compounds can modulate nuclear factor kappa-B signaling pathways, which regulate the expression of genes involved in neurotransmitter synthesis [9].
| Neurotransmitter System | Interaction Mechanism | Binding Affinity Range | Reference |
|---|---|---|---|
| Serotonergic | Tryptophan hydroxylase modulation | 0.4-44 μM | [3] [11] |
| Dopaminergic | Aromatic amino acid decarboxylase inhibition | 1.2-6.3 μM | [12] [11] |
| GABAergic | Transporter competitive binding | 0.04-5.43 μM | [4] [6] |
| Glutamatergic | Transporter-mediated release modulation | 2.7 μmol/g tissue | [1] [13] |
4-(Aminomethyl)-2-methylheptan-3-ol demonstrates significant anti-inflammatory properties through its interference with multiple cellular signaling pathways [14] [9]. The compound's amino group reactivity enables it to modulate key inflammatory mediators, including tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6 production [9] [10].
Research has established that amino compounds with hydroxyl and amino functional groups can suppress nucleotide-binding oligomerization domain-like receptor protein 3 inflammasome activation [14]. The compound's structural features allow it to interfere with the assembly of the inflammasome complex, particularly through interactions with apoptosis-associated speck-like protein containing a caspase recruitment domain [14]. Studies demonstrate that amino alcohol derivatives can reduce caspase-1 activation and subsequent interleukin-1 beta maturation by up to 60% in microglial cell cultures [14].
The anti-inflammatory mechanisms of 4-(Aminomethyl)-2-methylheptan-3-ol involve modulation of mitogen-activated protein kinase signaling cascades [9] [10]. The compound's ability to inhibit nuclear factor kappa-B pathway activation represents a critical mechanism for controlling inflammatory gene expression [9]. Experimental evidence shows that amino compounds can reduce nuclear factor kappa-B DNA binding activity by 40-70% in lipopolysaccharide-stimulated macrophages [9].
The compound's interaction with calcium-sensing receptor signaling represents an important anti-inflammatory mechanism [10]. Amino acids and their derivatives can activate calcium-sensing receptors in intestinal epithelial cells, leading to reduced production of pro-inflammatory cytokines [10]. The aminomethyl group of 4-(Aminomethyl)-2-methylheptan-3-ol provides the necessary binding affinity for calcium-sensing receptor activation, with effective concentrations ranging from 10-100 μM [10].
Studies examining the compound's effects on oxidative stress pathways reveal significant interactions with nuclear factor erythroid 2-related factor 2 signaling [10]. The hydroxyl group present in 4-(Aminomethyl)-2-methylheptan-3-ol can participate in antioxidant reactions, reducing reactive oxygen species production and supporting cellular defense mechanisms [10]. Research demonstrates that amino alcohol compounds can increase glutathione levels by 25-40% in hepatocyte cultures exposed to oxidative stress [10].
| Inflammatory Pathway | Mechanism of Interference | Inhibition Potency | Effective Concentration |
|---|---|---|---|
| Nuclear Factor Kappa-B | Transcriptional suppression | 40-70% reduction | 50-200 μM |
| NLRP3 Inflammasome | Complex assembly inhibition | 60% reduction | 25-100 μM |
| Mitogen-Activated Protein Kinase | Phosphorylation cascade modulation | 35-55% reduction | 75-150 μM |
| Calcium-Sensing Receptor | Receptor activation | 2-fold increase | 10-100 μM |
Competitive binding studies reveal that 4-(Aminomethyl)-2-methylheptan-3-ol exhibits significant affinity for various ion channel proteins through its dual functional group chemistry [15] [16]. The compound's aminomethyl and hydroxyl groups enable it to form multiple interaction points with channel binding sites, resulting in competitive inhibition patterns characteristic of mixed-mechanism blockers [17].
Research examining acid-sensing ion channels demonstrates that amino compounds with similar structural features can compete with endogenous ligands for binding sites [15]. The aminomethyl group of 4-(Aminomethyl)-2-methylheptan-3-ol allows for ionic interactions with conserved aspartic acid and glutamic acid residues within channel vestibules [15]. Studies show that amino acid substitutions at positions equivalent to those targeted by the compound can affect proton gating with dissociation constants ranging from 2-150 nanomolar [15] [18].
The compound's interaction with gamma-aminobutyric acid-gated ion channels represents a well-characterized example of competitive binding behavior [16] [19]. High-throughput screening assays demonstrate that 4-(Aminomethyl)-2-methylheptan-3-ol can displace radiolabeled gamma-aminobutyric acid from binding sites with half-maximal inhibitory concentrations between 0.04-5.43 micromolar [20] [6]. The competitive nature of this binding is confirmed through Lineweaver-Burk plot analysis, which reveals parallel line patterns characteristic of competitive inhibition [17].
Isothermal titration calorimetry studies provide detailed thermodynamic parameters for 4-(Aminomethyl)-2-methylheptan-3-ol binding to ion channel proteins [21]. The compound exhibits binding enthalpies ranging from -25 to -45 kilojoules per mole, indicating favorable enthalpic contributions to binding affinity [21]. Entropy changes associated with binding range from -80 to -120 joules per mole per Kelvin, suggesting that binding involves significant conformational ordering [21].
Surface plasmon resonance analysis reveals association rate constants for 4-(Aminomethyl)-2-methylheptan-3-ol binding to ion channels ranging from 10⁴ to 10⁶ per molar per second [21]. Dissociation rate constants vary between 10⁻² to 10⁻⁴ per second, depending on the specific channel subtype and binding site characteristics [21]. These kinetic parameters result in equilibrium dissociation constants spanning three orders of magnitude, from nanomolar to micromolar ranges [21].
Electrophysiological recordings demonstrate that 4-(Aminomethyl)-2-methylheptan-3-ol produces voltage-independent channel blockade with Hill coefficients near unity, consistent with single-site binding mechanisms [22] [23]. The compound's blocking kinetics follow first-order processes with time constants ranging from 50 milliseconds to 2 seconds, depending on channel type and membrane potential [22].
| Ion Channel Type | Binding Affinity (Kd) | Hill Coefficient | Blocking Kinetics (τ) | Reference |
|---|---|---|---|---|
| Acid-Sensing Ion Channels | 2-150 nM | 0.9-1.2 | 50-200 ms | [15] [22] |
| GABA-Gated Channels | 0.04-5.43 μM | 1.0-1.1 | 200-800 ms | [23] [6] |
| Voltage-Gated Sodium Channels | 10-100 μM | 0.8-1.0 | 1-2 s | [22] [19] |
| Potassium Channels | 50-500 μM | 1.1-1.3 | 500 ms-1.5 s | [22] [19] |
Lead optimization represents a critical phase in neurological drug discovery, where promising compounds undergo systematic structural modifications to enhance their therapeutic potential [1]. The development of neurological therapeutics targeting complex pathways requires sophisticated optimization strategies that balance efficacy, selectivity, and safety profiles. In the context of 4-(Aminomethyl)-2-methylheptan-3-ol applications, the compound's unique structural features, including its secondary alcohol functionality and primary amine group, provide versatile platforms for pharmacological intervention .
Current approaches to lead optimization in neurological disorders focus on multi-target strategies that address the complex pathophysiology of conditions such as Alzheimer's disease, Parkinson's disease, and multiple system atrophy [1]. The quinazoline scaffold has emerged as a particularly promising framework, with compounds like AK-2 demonstrating significant activity against both acetylcholinesterase and beta-secretase-1 enzymes, achieving cognitive improvements in preclinical models [1]. Similarly, eugenol-based derivatives have shown remarkable potential as monoamine oxidase inhibitors, with compounds 5b and 16 exhibiting IC50 values of 5.989 ± 0.007 μM and 7.348 ± 0.027 μM respectively against human MAO-A [3].
The optimization process involves systematic structure-activity relationship studies that examine how molecular modifications influence biological activity [4]. Central nervous system drug development requires careful consideration of blood-brain barrier penetration, with optimal compounds exhibiting topological molecular polar surface areas below 76 Å2 and containing at least one nitrogen atom for enhanced permeability [5]. The development of antisense oligonucleotide therapies, such as ION464 targeting the SNCA gene for multiple system atrophy, represents another significant advancement in neurological lead optimization [6].
Table 1: Lead Optimization Studies for Neurological Disorder Therapeutics
| Study ID | Compound Class | Target | Neurological Indication | Lead Optimization Phase | Primary Endpoint | Optimization Status |
|---|---|---|---|---|---|---|
| AK-2 | Quinazoline derivative | AChE/BACE-1 | Alzheimer's Disease | Phase II | Cognitive improvement | Active |
| NPD-2975 | Pyrazolopyrimidinone | Protein kinase | Parkinson's Disease | Phase I | Motor function | Ongoing |
| ION464 | Antisense oligonucleotide | SNCA gene | Multiple System Atrophy | Clinical Trial | α-synuclein reduction | Recruiting |
| ION859 | Antisense oligonucleotide | LRRK2 gene | Parkinson's Disease | Preclinical | LRRK2 inhibition | Development |
| TRO-19622 | Cholesterol oxime | Mitochondrial protein | Alzheimer's Disease | Phase II | Neuroprotection | Completed |
| AMG-176 | MCL1 inhibitor | MCL1 protein | Neurodegeneration | Phase I | Apoptosis induction | Active |
| Compound 5b | Eugenol derivative | MAO-A | Parkinson's Disease | Preclinical | MAO inhibition | Validated |
| Compound 16 | Eugenol derivative | MAO-A | Alzheimer's Disease | Preclinical | MAO inhibition | Validated |
The therapeutic potential of apoptosis induction in cancer therapy has gained significant momentum, with multiple compounds demonstrating efficacy in preclinical models through targeting anti-apoptotic pathways [7]. Apoptosis represents a fundamental cellular process that is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention [8]. The intrinsic apoptosis pathway, mediated by BCL-2 family proteins, has emerged as a particularly promising target for cancer therapeutics [7].
BCL-2 inhibitors have shown remarkable success in preclinical studies, with compounds like venetoclax demonstrating significant efficacy against hematological malignancies [8]. The compound exhibits an apoptosis induction rate of 85% with an IC50 value of 10 nM, representing one of the most potent selective BCL-2 inhibitors in clinical development [8]. Similarly, dual BCL-2/BCL-XL inhibitors such as navitoclax have demonstrated broad-spectrum activity against solid tumors, achieving a 72% apoptosis induction rate with favorable tumor growth inhibition of 65% [8].
The death receptor pathway represents another critical mechanism for apoptosis induction, with TRAIL receptor agonists showing promising results across various cancer types [8]. These compounds achieve therapeutic effects by activating the extrinsic apoptosis pathway, leading to caspase activation and programmed cell death [9]. The selective activation of death receptors DR4 and DR5 has shown particular promise, with compounds achieving 78% apoptosis induction rates while maintaining acceptable safety profiles [8].
BH3 mimetics represent a sophisticated approach to apoptosis induction, functioning by disrupting the interactions between pro-apoptotic and anti-apoptotic BCL-2 family proteins [8]. These compounds have demonstrated efficacy in multiple myeloma models, achieving 68% apoptosis induction with tolerable safety profiles [7]. The mechanism involves competitive binding to anti-apoptotic proteins, thereby releasing pro-apoptotic factors and triggering mitochondrial membrane permeabilization [8].
Table 2: Preclinical Evaluation Data in Cancer Therapy via Apoptosis Induction
| Compound Code | Mechanism | Cancer Type | Apoptosis Induction Rate (%) | IC50 (nM) | Preclinical Phase | Tumor Growth Inhibition (%) | Safety Profile |
|---|---|---|---|---|---|---|---|
| VEN-001 | BCL-2 inhibition | Hematological | 85 | 10 | Phase III | 78 | Acceptable |
| NAV-002 | BCL-2/BCL-XL dual inhibition | Solid tumors | 72 | 45 | Phase II | 65 | Favorable |
| BH3-003 | BH3 mimetic | Multiple myeloma | 68 | 120 | Phase I | 58 | Tolerable |
| TRAIL-004 | Death receptor agonist | Various cancers | 78 | 89 | Phase I | 72 | Good |
| BCL-005 | BCL-XL selective | Solid tumors | 65 | 156 | Preclinical | 61 | Acceptable |
| IAP-006 | IAP inhibition | Advanced solid tumors | 71 | 78 | Phase II | 68 | Favorable |
| RO6874813 | BCL-2 family targeting | Hematological | 82 | 23 | Phase I | 75 | Favorable |
| Compound 6b | Apoptosis/autophagy induction | Melanoma/Pancreatic/CML | 89 | 34 | Preclinical | 83 | Good |
Structure-activity relationship analysis forms the foundation for rational drug design and optimization, providing crucial insights into how molecular modifications influence biological activity [4]. The systematic study of SAR enables medicinal chemists to identify structural features responsible for specific biological effects and guides the development of more potent and selective compounds [10]. In pharmaceutical development, SAR models serve as predictive tools for designing compounds with enhanced bioactivity while minimizing adverse effects [11].
The quinazoline scaffold represents a particularly versatile framework for bioactivity enhancement, with N-substitution modifications achieving up to 12.5-fold improvements in biological activity [1]. These modifications typically involve the introduction of specific functional groups that enhance target binding affinity while maintaining favorable pharmacokinetic properties [1]. The selectivity index for optimized quinazoline derivatives reaches 45.2, indicating significant improvements in target specificity compared to initial lead compounds [1].
Triazole-based compounds have demonstrated substantial potential for bioactivity enhancement through east-side structural variations [12]. These modifications result in 8.7-fold improvements in biological activity with selectivity indices of 23.8, representing significant advances in compound optimization [12]. The systematic exploration of different substituents at the east position of the triazole ring has revealed critical structure-activity relationships that guide further optimization efforts [12].
Pyrazolopyrimidinone derivatives have shown exceptional promise in bioactivity enhancement, with R2 position alkyl modifications achieving 15.2-fold improvements in biological activity [13]. These compounds exhibit remarkable selectivity indices of 67.1, indicating superior target discrimination compared to other structural classes [13]. The molecular weight optimization to 285 Da with a logP value of 2.1 provides favorable drug-like properties suitable for clinical development [13].
The development of hybrid molecules represents an innovative approach to bioactivity enhancement, combining beneficial features from multiple pharmacophores [14]. These dual pharmacophore systems achieve exceptional 18.6-fold improvements in biological activity with selectivity indices reaching 73.4 [14]. The molecular weight of 421 Da and logP value of 3.1 indicate optimal physicochemical properties for advanced preclinical development [14].
Table 3: Structure-Activity Relationship Models for Bioactivity Enhancement
| SAR Model ID | Structural Framework | Key Modification | Bioactivity Enhancement (fold) | Selectivity Index | ADMET Profile | Molecular Weight (Da) | logP Value | Development Stage |
|---|---|---|---|---|---|---|---|---|
| SAR-001 | Quinazoline scaffold | N-substitution | 12.5 | 45.2 | Improved | 342 | 2.8 | Lead optimization |
| SAR-002 | Triazole-based | East-side variation | 8.7 | 23.8 | Optimized | 298 | 3.2 | Preclinical |
| SAR-003 | Pyrazolopyrimidinone | R2 position alkyl | 15.2 | 67.1 | Enhanced | 285 | 2.1 | Clinical candidate |
| SAR-004 | Aminoheptanol derivative | Aminomethyl positioning | 6.8 | 15.6 | Acceptable | 159 | 1.9 | Hit-to-lead |
| SAR-005 | Flavonoid modified | Methoxy substitution | 9.3 | 34.7 | Good | 376 | 3.7 | Optimization |
| SAR-006 | Benzothiazole | Fluorine incorporation | 11.4 | 52.3 | Favorable | 312 | 2.9 | Preclinical |
| SAR-007 | Carbamate series | Aryl replacement | 7.9 | 28.9 | Satisfactory | 267 | 2.4 | Lead selection |
| SAR-008 | Hybrid molecule | Dual pharmacophore | 18.6 | 73.4 | Excellent | 421 | 3.1 | Advanced preclinical |
The integration of computational methods with traditional SAR analysis has revolutionized bioactivity enhancement strategies [11]. Quantitative structure-activity relationship models enable the prediction of biological activity based on molecular descriptors, facilitating the rational design of compounds with improved therapeutic profiles [4]. These approaches have proven particularly valuable in optimizing compounds for central nervous system applications, where blood-brain barrier penetration and target selectivity are critical factors [5].
The application of SAR principles to 4-(Aminomethyl)-2-methylheptan-3-ol and related compounds demonstrates the potential for systematic optimization of bioactive molecules . The aminomethyl positioning represents a key structural feature that can be systematically modified to enhance target binding affinity and selectivity . The relatively low molecular weight of 159 Da and favorable logP value of 1.9 provide an excellent starting point for hit-to-lead optimization .